

# What is the chemical structure of Eudragit RS 100?

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## Compound of Interest

Compound Name: Eudragit RS

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## Eudragit RS 100: A Comprehensive Technical Guide

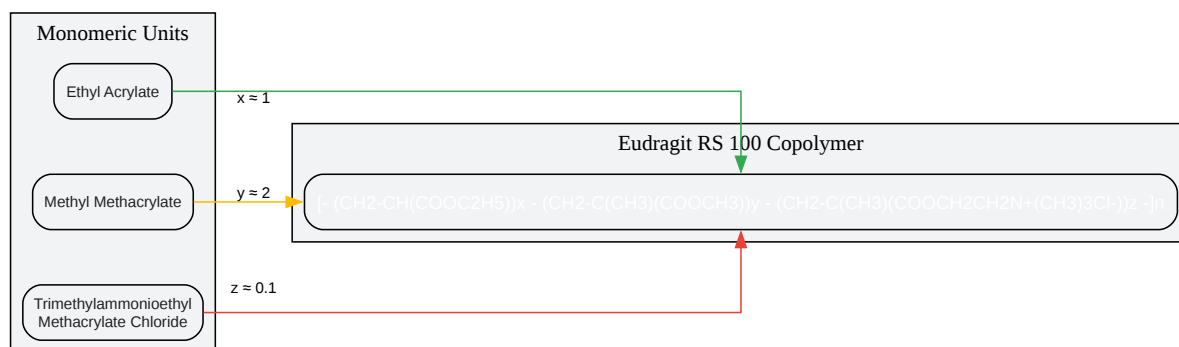
For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of **Eudragit RS 100**, a widely utilized cationic polymer in the pharmaceutical industry for controlled-release drug delivery systems.

## Chemical Structure and Composition

**Eudragit RS 100** is a copolymer synthesized from ethyl acrylate, methyl methacrylate, and a low content of trimethylammonioethyl methacrylate chloride. The random distribution of these monomers along the polymer chain imparts its unique properties. The presence of quaternary ammonium groups renders the polymer permeable to water, a critical feature for its application in drug formulation.

The molar ratio of the constituent monomers—ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride—is approximately 1:2:0.1.<sup>[1][2]</sup> This specific composition results in a polymer that is insoluble in aqueous media but allows for pH-independent drug release.



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**Figure 1:** Chemical structure representation of **Eudragit RS 100**.

## Physicochemical Properties

A summary of the key quantitative physicochemical properties of **Eudragit RS 100** is presented in the table below for easy reference and comparison.

Property	Value	References
Thermal Properties		
Glass Transition Temperature (Tg)	58.44 - 68 °C	[3]
Molecular Properties		
Average Molecular Weight (Mw)	~150,000 g/mol	
Ammonio Methacrylate Units	4.48 - 6.77% (USP/NF)	[4]
4.5 - 7.0% (Ph. Eur.)	[4]	
Physical Properties		
Density	Approximately 1.1 g/cm <sup>3</sup>	[5]
Viscosity	1 - 15 mPa·s (at 20°C, 30 rpm)	[6][7]
Appearance		
Form	Granules or a white powder with a faint amine-like odor.	[6]
Solubility		
Soluble in	Methanol, ethanol, isopropyl alcohol (containing small amounts of water), acetone, ethyl acetate, methylene chloride.	[6]
Insoluble in	Petroleum ether, water.	[6]

## Experimental Protocols for Characterization

Detailed methodologies for the characterization of **Eudragit RS 100** are crucial for quality control and research purposes. The following are protocols for key analytical techniques.

### Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature ( $T_g$ ) and to study the thermal behavior of the polymer.

- Instrumentation: A differential scanning calorimeter (e.g., DSC-60, Shimadzu).
- Sample Preparation: Accurately weigh 5-10 mg of the **Eudragit RS 100** sample into a sealed aluminum pan. An empty sealed aluminum pan is used as a reference.
- Experimental Conditions:
  - Heating Rate: 5 °C/min or 10 °C/min.[8][9]
  - Temperature Range: 25 °C to 250 °C.[9]
  - Atmosphere: Under a nitrogen flow of 20 mL/min.[9]
- Analysis: The glass transition is observed as a step-change in the heat flow curve.

## Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle shape of **Eudragit RS 100**, particularly when formulated into microparticles or nanoparticles.

- Instrumentation: A scanning electron microscope (e.g., Zeiss Ultra Plus Fesem).
- Sample Preparation:
  - Spread the sample onto a double-sided carbon tape affixed to a specimen stub.
  - Allow the sample to dry at room temperature.
  - Coat the sample with a thin layer of gold (approximately 100 Å) using a sputter coater (e.g., under 50 mA for 2 minutes).[10]
- Imaging Conditions:
  - Mode: High vacuum.
  - Accelerating Voltage: 3.0 kV.[10]

- Magnification is varied as needed to observe the desired features.

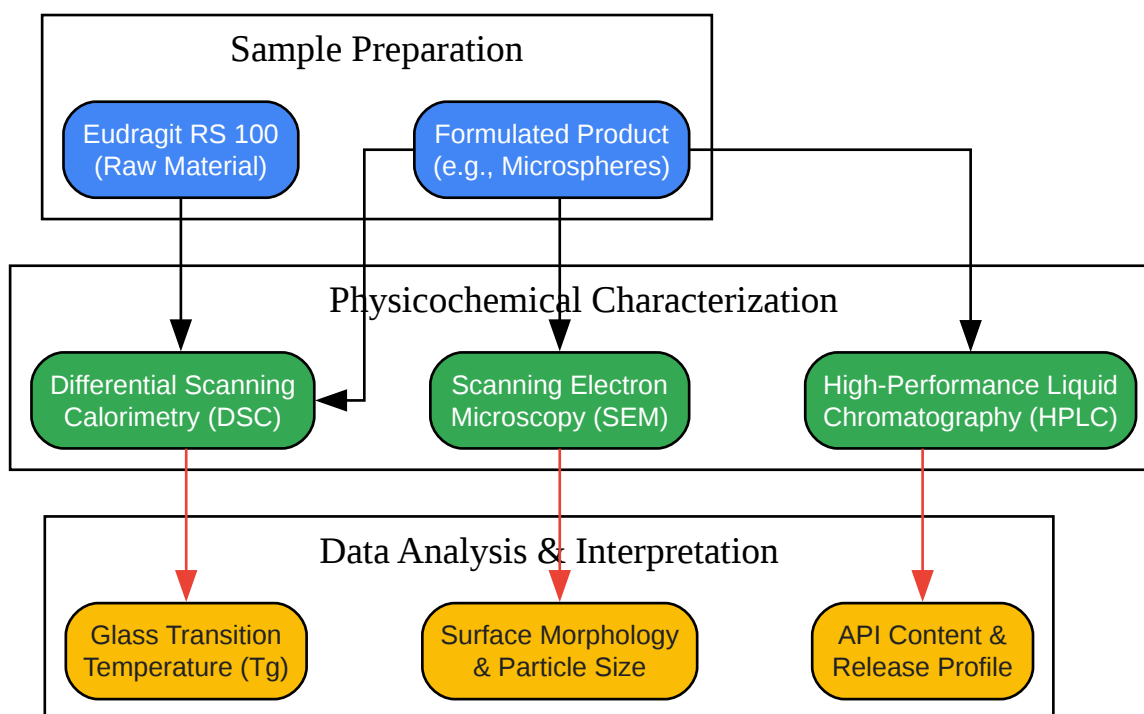
## High-Performance Liquid Chromatography (HPLC)

While HPLC is not used to characterize the polymer itself, it is a critical tool for quantifying the amount of an active pharmaceutical ingredient (API) encapsulated within or released from a **Eudragit RS 100**-based formulation. The following is a general protocol that can be adapted.

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions (example for a formulated drug):
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[\[10\]](#)
  - Flow Rate: 0.8 mL/min.[\[11\]](#)
  - Injection Volume: 10  $\mu$ L.[\[11\]](#)
  - Detection: UV detection at a wavelength appropriate for the API (e.g., 262 nm).[\[10\]](#)
- Analysis: The concentration of the API is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentrations.

## Experimental Workflow

The characterization of **Eudragit RS 100**, especially within a drug delivery system, follows a logical workflow to assess its physical, chemical, and performance attributes.



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**Figure 2:** General experimental workflow for the characterization of **Eudragit RS 100**.

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